3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester

描述

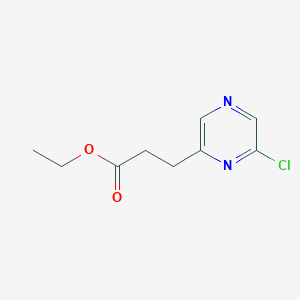

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound with a molecular structure that includes a chloro-substituted pyrazine ring and an ethyl ester functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 3-(6-Chloro-pyrazin-2-yl)-propionic acid.

Reduction: 3-(6-Chloro-pyrazin-2-yl)-propanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学研究应用

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The chloro group on the pyrazine ring can participate in hydrogen bonding and van der Waals interactions with target proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

相似化合物的比较

Similar Compounds

- 3-(6-Chloro-pyrazin-2-yl)-benzoic acid

- 3-(6-Chloro-pyrazin-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is unique due to its specific combination of a chloro-substituted pyrazine ring and an ethyl ester group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

生物活性

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a chloro-substituted pyrazine ring and an ethyl ester functional group, is being investigated for its roles in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula: C₉H₈ClN₃O₂

- Molecular Weight: 215.63 g/mol

- CAS Number: 1521263-36-4

The compound is synthesized through the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient production of the ester, which can then be purified via recrystallization or chromatography .

The biological activity of this compound is thought to involve its interactions with various biomolecular targets. The chloro group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the ester can hydrolyze to release the active carboxylic acid form, which may further interact with enzymes or receptors involved in disease pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial growth .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In particular, it has been evaluated for its cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with pyrazine derivatives. Compounds structurally similar to this compound have shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .

Case Studies

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloropyrazine derivatives (e.g., 6-chloropyrazine) can react with β-alanine esters under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like Na₂CO₃ to form the ester linkage. Catalytic amounts of CuCN may enhance reactivity in halo-ester coupling reactions . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity to minimize side products like hydrolyzed acids or dimerized byproducts.

Q. How should researchers employ spectroscopic techniques (NMR, IR, MS) to confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : Expect signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), pyrazine aromatic protons (δ ~8.5–9.0 ppm), and the propionic acid backbone (δ ~2.5–3.0 ppm for CH₂ groups) .

- IR : Look for ester C=O stretching (~1740 cm⁻¹) and pyrazine C=N stretching (~1600 cm⁻¹) .

- MS : The molecular ion peak should match the molecular weight (e.g., m/z ~228 for C₉H₁₁ClN₂O₂), with fragments corresponding to loss of ethyl (–45 amu) or pyrazine (–79 amu) groups .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Answer : Column chromatography using silica gel with ethyl acetate/hexanes (e.g., 1:4 ratio) is effective. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water gradient can resolve closely related derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics, DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can model the electron density of the pyrazine ring and chloro-substituent to identify reactive sites. For example, the C-2 position of pyrazine may show higher electrophilicity due to electron-withdrawing effects, guiding regioselective modifications. Molecular dynamics simulations (e.g., RMSD analysis) can assess binding stability in enzyme complexes .

Q. What experimental approaches resolve contradictions between theoretical predictions and observed regioselectivity in derivatization reactions?

- Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) of the pyrazine ring can track reaction pathways. Competitive experiments with substituted pyrazines (e.g., 6-methoxy vs. 6-chloro) under identical conditions can validate computational models. Kinetic studies (e.g., variable-temperature NMR) may reveal activation barriers influencing selectivity .

Q. How does structural modification of the ester group (e.g., ethyl to methyl or tert-butyl) impact the compound’s inhibitory activity against enzymes like acetylcholinesterase (AChE)?

- Answer : Ethyl esters generally balance lipophilicity and hydrolysis resistance. Switching to methyl esters may enhance solubility but reduce cell permeability, while bulkier esters (e.g., tert-butyl) can improve binding pocket occupancy. Enzymatic assays (e.g., Ellman’s method) with IC₅₀ comparisons and docking studies (e.g., AutoDock Vina) can quantify selectivity changes .

Q. What analytical workflows are suitable for stability profiling of this compound under physiological conditions?

- Answer : Accelerated stability studies in buffers (pH 4–9) at 37°C, monitored via HPLC-UV at 254 nm, can identify degradation products (e.g., hydrolyzed acid or chloro-pyrazine). Mass spectrometry and ¹H NMR track structural changes. Arrhenius plots predict shelf-life at room temperature .

Q. Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between observed and calculated elemental analysis (C, H, N) data for this compound?

- Answer : Contamination by residual solvents (e.g., DMF, THF) or incomplete combustion during analysis may skew results. Re-crystallization from ethanol/water and repeated drying under vacuum (<0.1 mmHg) ensures purity. Cross-validate with high-resolution MS and combustion analysis .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or pyrazine ring oxidation) during synthesis?

- Answer : Use anhydrous solvents (e.g., distilled acetonitrile), inert atmospheres (N₂/Ar), and acid scavengers (e.g., molecular sieves) to suppress hydrolysis. Low-temperature reactions (<60°C) and antioxidants (e.g., BHT) prevent ring oxidation .

Q. Applications in Drug Discovery

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

- Answer : The pyrazine core mimics ATP-binding motifs in kinases. Functionalizing the propionic acid moiety with sulfonamide or urea groups can enhance binding to hinge regions. Structure-activity relationship (SAR) studies via parallel synthesis and kinase profiling (e.g., KinomeScan) identify lead candidates .

属性

IUPAC Name |

ethyl 3-(6-chloropyrazin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-3-7-5-11-6-8(10)12-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFXEAFIENOHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。